tert-Butyl 3-benzyloxy-4-bromobenzoate

Description

Chemical Structure and Unique Functional Group Assembly

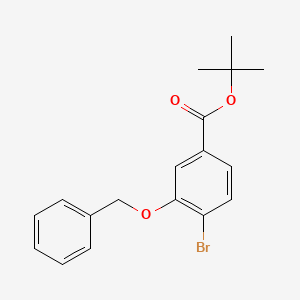

tert-Butyl 3-benzyloxy-4-bromobenzoate is a derivative of benzoic acid, characterized by a benzene (B151609) ring substituted with four different groups at positions 1, 3, and 4. The chemical structure features a tert-butyl ester, a benzyloxy group, and a bromine atom, each contributing to the compound's distinct reactivity and utility in organic synthesis.

The tert-butyl ester serves as a sterically hindered protecting group for the carboxylic acid functionality. This bulkiness prevents unwanted reactions at the carboxyl group under many conditions, yet it can be selectively removed under specific acidic conditions, often with the liberation of isobutylene (B52900) and carbon dioxide. This controlled deprotection is a critical aspect of its utility in multi-step syntheses.

The benzyloxy group (a benzyl (B1604629) group attached via an ether linkage) is a common protecting group for hydroxyl functionalities. It is stable to a wide range of reagents but can be readily cleaved by catalytic hydrogenation, a process that leaves many other functional groups intact. This orthogonality in deprotection strategies, when compared to the tert-butyl ester, is a significant advantage in synthetic planning.

The bromine atom is a versatile functional group on the aromatic ring. As a halogen, it deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to the ortho and para positions. More importantly, the carbon-bromine bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular complexity.

The specific arrangement of these groups on the benzene ring—the benzyloxy group at position 3 and the bromine atom at position 4 relative to the tert-butyl ester—creates a unique electronic and steric environment that influences the reactivity of each site.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 247186-50-1 |

| Molecular Formula | C18H19BrO3 |

| Purity | 98% |

Role as a Privileged Intermediate in Retrosynthetic Strategies

In the realm of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, this compound emerges as a "privileged intermediate." This term refers to a building block that can be elaborated into a variety of complex target molecules through well-established and reliable chemical transformations.

The strategic placement of the three key functional groups allows for a stepwise and selective modification of the molecule. A typical retrosynthetic strategy involving this intermediate might look like this:

Disconnection at the Bromo Position: The target molecule is disconnected at a bond that was formed via a cross-coupling reaction. This leads back to this compound as the aryl halide precursor.

Deprotection of the Benzyloxy Group: The benzyloxy group can be disconnected to reveal a phenol (B47542), which could be a key pharmacophore or a handle for further functionalization.

Hydrolysis of the tert-Butyl Ester: The tert-butyl ester can be disconnected to the corresponding carboxylic acid, which can then be used to form amides, esters, or other carboxylic acid derivatives.

The order of these transformations can be tailored based on the specific target molecule and the compatibility of the functional groups present. This versatility makes this compound a powerful tool for the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Historical Context and Evolution of Substituted Benzoates in Synthetic Chemistry

The use of substituted benzoates in synthetic chemistry has a rich history, dating back to the early days of organic chemistry. nih.gov Initially, research focused on understanding the fundamental reactivity of these compounds, such as their esterification and substitution reactions. The development of new synthetic methods in the 20th century, particularly the advent of transition-metal-catalyzed cross-coupling reactions, revolutionized the use of halogenated benzoates.

Historically, simple benzoates were used as protecting groups or as precursors for other functional groups. The introduction of multiple, orthogonally reactive functional groups onto the benzoate (B1203000) scaffold, as seen in this compound, is a more recent development. This trend reflects the increasing complexity of the molecules being synthesized and the demand for more efficient and selective synthetic routes. The evolution from simple, monofunctional benzoates to complex, multifunctional building blocks highlights the progress in our ability to control chemical reactivity and to design molecules with precision.

Current Research Landscape and Underexplored Potential of Halogenated Benzyloxybenzoates

The current research landscape for halogenated benzyloxybenzoates is focused on their application in the synthesis of biologically active compounds and functional materials. The ability to perform selective cross-coupling reactions at the halogenated position, while the other functional groups remain protected, is a key area of investigation. This allows for the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery.

Despite their utility, the full potential of halogenated benzyloxybenzoates remains underexplored. For instance, the development of novel catalytic systems that can selectively activate the C-Br bond in the presence of other sensitive functional groups is an active area of research. Furthermore, the synthesis of novel analogs of this compound with different substitution patterns or protecting groups could open up new avenues for the synthesis of previously inaccessible molecules. The strategic combination of a halogen for cross-coupling, a protected phenol for introducing diversity, and a protected carboxylic acid for further derivatization makes this class of compounds a fertile ground for future synthetic innovations.

Properties

IUPAC Name |

tert-butyl 4-bromo-3-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-15(19)16(11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDFIOUCSZWEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649558 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247186-50-1 | |

| Record name | tert-Butyl 3-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Strategic Considerations in Synthetic Route Design

A retrosynthetic analysis of the target molecule suggests that the key disconnections are at the ester and ether linkages. This analysis points towards primary precursors that are either commercially available or readily synthesized.

The logical starting point for the synthesis is a molecule that contains the core brominated and hydroxylated benzoic acid structure. 3-Bromo-4-hydroxybenzoic acid is identified as the key precursor. This compound provides the foundational aromatic ring with the correct substitution pattern for the bromine atom and the hydroxyl group, which will later be benzylated.

The other essential building blocks are derived from the protecting groups:

tert-Butyl group source : Typically isobutylene (B52900) or potassium tert-butoxide, used to form the tert-butyl ester.

Benzyl (B1604629) group source : Benzyl bromide or benzyl chloride, used to form the benzyl ether.

The selection of 3-Bromo-4-hydroxybenzoic acid is strategic as it is commercially available, circumventing the need for complex initial aromatic substitution and isomerization steps. sigmaaldrich.com

Table 1: Key Precursors and Building Blocks

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 3-Bromo-4-hydroxybenzoic acid | C₇H₅BrO₃ | Core aromatic precursor |

| Benzyl Bromide | C₇H₇Br | Source of the benzyloxy moiety |

| Potassium tert-butoxide | C₄H₉KO | Source of the tert-butyl ester group |

| tert-Butyl 3-hydroxy-4-bromobenzoate | C₁₁H₁₃BrO₃ | Key intermediate |

The synthesis requires the protection of two different functional groups: a carboxylic acid and a phenol (B47542). The order of protection and the choice of protecting groups are critical to prevent unwanted side reactions.

Carboxylic Acid Protection : The carboxylic acid is more acidic than the phenol and could interfere with the base-mediated etherification of the hydroxyl group. Therefore, it is protected first. The tert-butyl ester is an excellent choice as it is stable under the basic conditions required for the subsequent etherification step. mdpi.com It can be introduced by reacting the corresponding acid chloride with potassium tert-butoxide or by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst.

Phenolic Hydroxyl Protection : The benzyl ether serves as the protecting group for the phenolic hydroxyl. In the context of the final molecule, it is a permanent feature. However, in broader synthetic schemes, benzyl ethers are valued because they are stable to a wide range of reagents but can be removed under specific conditions (e.g., hydrogenolysis), demonstrating the principle of orthogonal protection. mdpi.com

Step-by-Step Synthetic Protocols

The proposed synthetic route begins with a pre-functionalized aromatic ring and proceeds through esterification and etherification.

While the proposed synthesis starts with 3-Bromo-4-hydroxybenzoic acid, it is instructive to consider the synthesis of this precursor itself. The synthesis of substituted benzoic acids often relies on electrophilic aromatic substitution. For instance, producing 3-Bromo-4-hydroxybenzoic acid could be envisioned starting from 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. In this case, the powerful directing effect of the hydroxyl group would direct bromination to the positions ortho to it (positions 3 and 5). This would lead to the desired product, although separation from other isomers might be necessary.

The first step in the main synthetic sequence is the derivatization of the carboxylic acid group of 3-Bromo-4-hydroxybenzoic acid into a tert-butyl ester. This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). The resulting 3-bromo-4-hydroxybenzoyl chloride is then reacted with potassium tert-butoxide in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield tert-butyl 3-hydroxy-4-bromobenzoate . rsc.org

With the carboxylic acid group protected, the phenolic hydroxyl group of the intermediate is ready for benzylation. This transformation is accomplished via an etherification reaction.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. masterorganicchemistry.comorganicchemistrytutor.com

In this specific synthesis, the intermediate, tert-butyl 3-hydroxy-4-bromobenzoate, is first deprotonated at the phenolic hydroxyl group using a suitable base to form the corresponding phenoxide. A common and effective base for this purpose is sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The resulting nucleophilic phenoxide then reacts with benzyl bromide. Since benzyl bromide is a primary alkyl halide, it is an ideal substrate for the Sₙ2 reaction, which minimizes the potential for competing elimination reactions. organic-chemistry.org The reaction mixture is typically heated to ensure a reasonable reaction rate. Upon completion and workup, the final product, tert-butyl 3-benzyloxy-4-bromobenzoate , is obtained.

Table 2: Proposed Synthetic Protocol Overview

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Esterification | 1. SOCl₂ 2. Potassium tert-butoxide, THF | Protection of the carboxylic acid group as a tert-butyl ester. |

| 2 | Williamson Ether Synthesis | 1. NaH or K₂CO₃, DMF 2. Benzyl Bromide | Introduction of the benzyl group onto the phenolic oxygen. |

Introduction of the Benzyloxy Moiety

Catalytic O-Alkylation Approaches

The introduction of the benzyloxy group onto the phenolic precursor, typically a 3-hydroxybenzoic acid derivative, is a crucial step in the synthesis of this compound. Catalytic O-alkylation methods are favored for their efficiency and milder reaction conditions compared to classical Williamson ether synthesis, which often requires stoichiometric strong bases.

A variety of catalytic systems can be employed for this transformation. One modern approach involves copper-catalyzed cross-coupling reactions. For instance, phenols can undergo O-alkylation using alkylborane reagents in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant like di-tert-butyl peroxide. organic-chemistry.org This method is advantageous as it often avoids the need for strong bases, making it compatible with substrates that possess base-sensitive functional groups. organic-chemistry.org The reaction mechanism is thought to proceed through the formation of an aryloxycopper(II) intermediate, followed by transmetalation with the boronic acid ester and subsequent elimination to yield the desired benzyl ether. organic-chemistry.org

Solid acid catalysts also provide a reusable and environmentally benign option for O-alkylation. Sulfated metal oxides, such as sulfated tin oxide, have demonstrated efficacy as solid superacid catalysts for the alkylation of hydroxyl groups with alcohols like benzyl alcohol. scirp.org These reactions are typically performed under reflux conditions in a suitable solvent, and the catalyst can often be recovered and reused, adding to the process's sustainability. scirp.org

Selective Bromination of the Aromatic Ring

The regioselective introduction of a bromine atom at the C-4 position of the 3-benzyloxybenzoate core is a critical step that dictates the final structure of the target compound. This transformation is an electrophilic aromatic substitution reaction, where the choice of brominating agent and reaction conditions is paramount for achieving high selectivity.

Electrophilic Aromatic Bromination Conditions

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis used to prepare aryl bromides. nih.gov The process involves the reaction of an aromatic ring with a strong electrophile, typically a source of Br+. libretexts.org A two-step mechanism is generally accepted, beginning with the attack of the aromatic ring on the electrophile to form a carbocation intermediate known as an arenium ion. libretexts.org This is followed by the rapid removal of a proton to restore the ring's aromaticity. libretexts.org

Several reagent systems can be used to achieve this transformation. The classic method involves molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic bromine species that can be attacked by the electron-rich aromatic ring. libretexts.orglibretexts.org

Milder and more selective brominating agents are often preferred. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine in situ, which can help to prevent over-bromination. nih.gov The reaction with NBS is often catalyzed by a protic or Lewis acid. youtube.com Using NBS in conjunction with silica (B1680970) gel has also been reported as an effective method for regioselective brominations. nih.gov

Table 1: Common Conditions for Electrophilic Aromatic Bromination

| Brominating Agent | Catalyst / Co-reagent | Typical Solvent(s) | Key Features |

|---|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | Dichloromethane (B109758), Carbon tetrachloride | Classic, highly reactive system. libretexts.org |

| N-Bromosuccinimide (NBS) | Catalytic H₂SO₄ or HCl | Acetonitrile, Acetic acid | Milder conditions, good for activated rings. youtube.com |

| N-Bromosuccinimide (NBS) | Silica Gel | Dichloromethane | Heterogeneous system, can offer high selectivity. nih.gov |

| Tetraalkylammonium tribromides | None | Dichloromethane, THF | Provides high para-selectivity for phenols. nih.gov |

Regioselectivity Control in Bromination

In the synthesis of this compound from a tert-butyl 3-benzyloxybenzoate precursor, the regiochemical outcome of the bromination is governed by the directing effects of the two substituents on the benzene (B151609) ring: the benzyloxy group (-OBn) at C-3 and the tert-butoxycarbonyl group (-COOtBu) at C-1.

The benzyloxy group is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. Conversely, the tert-butoxycarbonyl group is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl.

The powerful activating and directing effect of the benzyloxy group dominates the reaction. It directs the incoming electrophile (Br⁺) to the positions ortho (C-2, C-4) and para (C-6) relative to itself.

Position C-4: This position is ortho to the benzyloxy group and meta to the ester group. It is sterically accessible and electronically activated.

Position C-2: This position is also ortho to the benzyloxy group but is adjacent to the bulky tert-butoxycarbonyl group, leading to significant steric hindrance.

Position C-6: This position is para to the benzyloxy group, which would normally be highly favored. However, in the 1,3-disubstituted pattern, this position is labeled C-6, which is ortho to the -OBn group.

Between the available ortho and para positions relative to the activating benzyloxy group, substitution at C-4 is strongly favored. This is because the C-4 position is highly activated (ortho to the -OBn group) and is less sterically hindered than the C-2 position. The directing effect of the deactivating ester group to its meta positions (C-2 and C-6) is significantly weaker and does not overcome the powerful influence of the benzyloxy group. Studies on substituted benzenes confirm that steric effects from bulky substituents can significantly influence the ratio of ortho to para substitution. rsc.org The preference for para substitution to a π-donor substituent like a benzyloxy group is a well-established principle in electrophilic aromatic substitution. nih.gov

Formation of the tert-Butyl Ester Linkage

The final key transformation is the formation of the tert-butyl ester. The steric hindrance of the tert-butyl group makes this esterification more challenging than for primary or secondary alcohols. The tert-butyl ester is valued as a protecting group for carboxylic acids due to its stability against many nucleophiles and its facile cleavage under mild acidic conditions. thieme-connect.comthieme-connect.com

Direct Esterification Methods

Direct esterification involves the reaction of the carboxylic acid (e.g., 3-benzyloxy-4-bromobenzoic acid) with a source of the tert-butyl group. The classic approach involves reacting the acid with isobutene in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com An alternative is the condensation with tert-butanol (B103910), although this equilibrium-limited reaction requires forcing conditions or the removal of water. thieme-connect.com

More modern and milder methods have been developed using specific tert-butylating agents. Di-tert-butyl dicarbonate (B1257347) (Boc₂O), often used for protecting amines, can also esterify carboxylic acids in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). thieme-connect.comnih.gov Another effective method involves treating the carboxylic acid with bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butyl source. thieme-connect.comorganic-chemistry.org This reaction proceeds quickly and in high yields for a variety of acids. thieme-connect.com

Table 2: Selected Methods for Direct tert-Butylation of Carboxylic Acids

| tert-Butyl Source | Catalyst / Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Isobutene | Catalytic H₂SO₄ | Pressurized vessel, organic solvent | thieme-connect.com |

| tert-Butyl Acetate | Catalytic HClO₄ or Tf₂NH | Room temperature | thieme-connect.comorganic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP | CH₂Cl₂, room temperature | thieme-connect.comnih.gov |

| 2-tert-butoxypyridine | BF₃·OEt₂ | Toluene (B28343), room temperature | researchgate.net |

| tert-Butanol | EDC, HOBt, DMAP | Formation of benzotriazole (B28993) ester intermediate | researchgate.net |

Transesterification Pathways

Transesterification offers an alternative route, starting from a more easily prepared ester, such as a methyl or ethyl ester of 3-benzyloxy-4-bromobenzoic acid. This ester-to-ester conversion is particularly useful when the parent carboxylic acid is difficult to isolate. thieme-connect.com However, the synthesis of tert-butyl esters via transesterification is challenging due to steric hindrance, and many common catalysts are ineffective. thieme-connect.com

A highly effective method for this transformation is the use of a stoichiometric amount of potassium tert-butoxide (t-BuOK) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). thieme-connect.comresearchgate.net The reaction proceeds rapidly at room temperature, driven by the high reactivity of t-BuOK and the precipitation of the corresponding potassium alkoxide (e.g., potassium methoxide), which shifts the equilibrium. thieme-connect.com It is crucial to use freshly prepared t-BuOK and anhydrous conditions, as any residual tert-butanol or moisture can significantly reduce the yield. thieme-connect.com Other strong bases, such as butyl-lithium with tert-butanol, have also been employed successfully. researchgate.net

While many catalytic systems struggle with tertiary alcohols, some lanthanide(III) complexes have been shown to promote the transesterification of esters with tertiary alcohols, offering a catalytic alternative to the use of stoichiometric base. researchgate.net

Table 3: Reagents for Transesterification to tert-Butyl Esters

| Starting Ester | Reagent(s) | Solvent | Key Features |

|---|---|---|---|

| Methyl or Ethyl Ester | Potassium tert-butoxide (t-BuOK) | Diethyl ether | Rapid, high-yielding reaction driven by precipitation of potassium methoxide. thieme-connect.com |

| Methyl or Ethyl Ester | Butyl-lithium, tert-butanol | THF | Effective for sterically hindered alcohols. researchgate.net |

| Methyl Ester | Potassium tert-butoxide (catalytic), tert-butyl acetate | THF | Uses tert-butyl acetate as the tert-butyl source. researchgate.net |

Protection of Carboxylic Acid Precursors

A plausible synthetic pathway to this compound begins with 3-hydroxy-4-bromobenzoic acid. This starting material possesses the core bromine and hydroxyl functionalities at the required positions. The synthesis then proceeds in two key stages: protection of the phenolic hydroxyl group and esterification of the carboxylic acid.

First, the hydroxyl group of 3-hydroxy-4-bromobenzoic acid is protected as a benzyl ether to yield 3-benzyloxy-4-bromobenzoic acid. A common and effective method for this transformation is the Williamson ether synthesis. orgsyn.orgresearchgate.netchemicalbook.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide, in this case, benzyl chloride or benzyl bromide.

The generalized mechanism for the Williamson ether synthesis is as follows:

Deprotonation: The acidic phenolic proton of 3-hydroxy-4-bromobenzoic acid is removed by a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a sodium or potassium phenoxide intermediate.

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the C-O ether linkage.

A typical set of reaction conditions for this benzylation step is summarized in the table below.

| Parameter | Condition |

| Starting Material | 3-hydroxy-4-bromobenzoic acid |

| Reagent | Benzyl chloride or Benzyl bromide |

| Base | Potassium carbonate (K2CO3) or Sodium hydride (NaH) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

Following the successful benzylation, the intermediate, 3-benzyloxy-4-bromobenzoic acid, is then esterified to form the final product. A contemporary and highly efficient method for the synthesis of tert-butyl esters from carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the reagent and the solvent. rsc.orgnih.govnii.ac.jporganic-chemistry.org This method is advantageous as it often proceeds under mild conditions and avoids the use of strongly acidic conditions or gaseous isobutene, which are common in traditional tert-butylation methods.

The proposed reaction is as follows:

3-benzyloxy-4-bromobenzoic acid is dissolved in tert-butyl acetate, and a catalytic amount of Tf2NH is added. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed, yielding this compound.

| Parameter | Condition |

| Starting Material | 3-benzyloxy-4-bromobenzoic acid |

| Reagent/Solvent | tert-Butyl acetate |

| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

Advanced Synthetic Techniques and Process Intensification

To enhance the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques can be employed. These methods often lead to reduced reaction times, higher yields, and more environmentally benign processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. acs.orgpeptide.comkoreascience.kr In the context of the esterification of 3-benzyloxy-4-bromobenzoic acid, microwave irradiation can significantly reduce the reaction time compared to conventional heating. researchgate.netrsc.org The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher reaction rates and improved yields.

A potential microwave-assisted approach would involve placing the carboxylic acid, a suitable tert-butylating agent, and a catalyst in a sealed vessel and exposing it to microwave irradiation at a controlled temperature and pressure. This technique could be particularly beneficial for the esterification step, potentially driving the reaction to completion in a matter of minutes rather than hours.

Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. polimi.itnih.gov The synthesis of this compound could be adapted to a flow process. rsc.org

For the esterification step, a solution of 3-benzyloxy-4-bromobenzoic acid and a tert-butylating agent in a suitable solvent could be continuously pumped through a heated reactor column packed with a solid-supported acid catalyst. The product stream would then be collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and high throughput.

Solid-Phase Synthesis Considerations

Solid-phase organic synthesis (SPOS) provides a powerful platform for the synthesis of compound libraries and simplifies the purification process by immobilizing the substrate on an insoluble support. mdpi.org20.210.105nobelprize.org A hypothetical solid-phase synthesis of this compound could be envisioned using a Merrifield resin, which is a chloromethylated polystyrene support. libretexts.org

The synthetic sequence on the solid support would be as follows:

Attachment to Resin: The starting material, 3-hydroxy-4-bromobenzoic acid, would be anchored to the Merrifield resin via an ester linkage between its carboxylic acid group and the chloromethyl groups on the resin.

On-Resin Modification: The resin-bound substrate would then undergo the benzylation of the free hydroxyl group using a suitable benzylating agent and base.

Cleavage from Resin: The final product, 3-benzyloxy-4-bromobenzoic acid, would be cleaved from the resin, for instance, by acidolysis, which would then be followed by the tert-butylation in the solution phase as previously described.

Alternatively, a resin that allows for the cleavage of a tert-butyl ester directly could be employed, though this would require a more specialized linker strategy. The primary advantage of SPOS is the ease of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

Post-Synthetic Purification and Isolation Methodologies

Following the chemical synthesis, the crude this compound must be purified to remove any unreacted starting materials, reagents, and by-products. A standard purification protocol would typically involve a combination of extraction, crystallization, and chromatography.

Initially, an aqueous work-up is often employed. The reaction mixture is diluted with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. This organic layer is then washed sequentially with a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with brine to remove residual water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Further purification can be achieved by recrystallization. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically.

For highly pure samples, or if recrystallization is ineffective, column chromatography is the method of choice. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent) of increasing polarity is then passed through the column, and the different components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions containing the pure product are collected, combined, and the solvent is evaporated.

The identity and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

| Purification Step | Description |

| Aqueous Work-up | Removal of water-soluble impurities and unreacted starting materials. |

| Recrystallization | Purification based on differential solubility in a suitable solvent system. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. |

| Characterization | Confirmation of structure and purity using spectroscopic methods. |

Comprehensive Analysis of the Reactivity and Chemical Transformations of Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is the primary site of reactivity for synthetic transformations. Its departure as a bromide ion is central to the two main theoretical reaction classes: nucleophilic aromatic substitution (SNAr) and the formation of organometallic reagents. However, the inherent electronic properties of the substrate render one of these pathways far more plausible than the other.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. uomustansiriyah.edu.iq

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. uomustansiriyah.edu.iq These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance or induction.

In the case of tert-butyl 3-benzyloxy-4-bromobenzoate, the substituents are not suitably positioned to facilitate a classical SNAr reaction. The tert-butoxycarbonyl group is an electron-withdrawing group, but it is located meta to the bromine atom and thus cannot provide resonance stabilization to the intermediate. The benzyloxy group, located ortho to the bromine, is weakly electron-withdrawing by induction but is an electron-donating group by resonance, which would destabilize the negative charge of the Meisenheimer intermediate. Consequently, the aromatic ring is considered non-activated, making standard SNAr pathways energetically unfavorable. worktribe.comrsc.org

Alternative activation strategies for non-activated aryl halides, such as transition-metal catalysis (e.g., with Ruthenium or Rhodium complexes), can promote SNAr-type reactions by withdrawing electron density from the ring through π-complexation. researchgate.netacsgcipr.org However, documented examples of such strategies being applied specifically to this compound are not readily found in the literature.

Table 1: Influence of Substituents on SNAr Reactivity of this compound

| Substituent Group | Position Relative to Bromine | Electronic Effect | Impact on Meisenheimer Complex Stability | Overall Effect on SNAr Reactivity |

|---|---|---|---|---|

| tert-Butoxycarbonyl | meta | Electron-withdrawing (Inductive & Resonance) | Minimal stabilization (no resonance effect from meta position) | Does not activate the ring |

| Benzyloxy | ortho | Electron-donating (Resonance), Weakly Withdrawing (Inductive) | Destabilizing (Resonance donation) | Deactivates the ring |

Given the non-activated nature of the substrate, the scope of nucleophiles that can successfully displace the bromine atom via a direct SNAr mechanism under standard conditions is expected to be extremely limited, if not nonexistent. Strong nucleophiles that might be employed in SNAr reactions, such as alkoxides, amines, or thiolates, are not anticipated to react with this compound through an addition-elimination pathway due to the high energy barrier for the formation of the unstable anionic intermediate.

Organometallic Reagent Formation

A more viable strategy for the functionalization of this compound involves the conversion of the carbon-bromine bond into a carbon-metal bond. This transformation inverts the polarity of the reactive carbon atom, turning it from an electrophilic site into a potent nucleophilic one, which can then react with a wide range of electrophiles.

The formation of organometallic reagents from this compound must be approached with caution due to the presence of the electrophilic tert-butyl ester group.

Grignard Reagent Formation: The preparation of a Grignard reagent by reacting the aryl bromide with magnesium metal (Mg) is challenging. The newly formed Grignard reagent is a strong nucleophile and base that can readily attack the ester carbonyl of another molecule of the starting material, leading to dimerization or polymerization. quora.comlibretexts.org While specialized conditions, such as using highly activated magnesium (Rieke magnesium) at low temperatures, might offer a potential route, this pathway is generally considered problematic for substrates containing ester functionalities.

Lithiation Reactions: Halogen-metal exchange offers a more controlled and effective method for generating the desired organometallic intermediate. This reaction is typically performed at very low temperatures (e.g., -78 °C or lower) using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgmt.com At these cryogenic temperatures, the rate of the halogen-lithium exchange is significantly faster than the rate of nucleophilic attack on the tert-butyl ester. nih.gov This kinetic difference allows for the clean generation of the aryllithium species, tert-butyl 3-benzyloxy-4-lithiobenzoate, in situ.

Once the aryllithium reagent is formed at low temperature, it can be "quenched" by adding a suitable electrophile. nih.gov This reaction forms a new carbon-carbon or carbon-heteroatom bond at the 4-position of the benzene ring. The versatility of this approach allows for the introduction of a wide array of functional groups. The reaction mixture is typically warmed to room temperature only after the electrophile has fully reacted.

Table 2: Potential Electrophilic Quenching Reactions of tert-Butyl 3-benzyloxy-4-lithiobenzoate

| Electrophile | Reagent Example | Product Class |

|---|---|---|

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Aldehydes | Formaldehyde (HCHO), Benzaldehyde (PhCHO) | Secondary Alcohol |

| Ketones | Acetone ((CH₃)₂CO) | Tertiary Alcohol |

| Esters | Ethyl formate (B1220265) (HCO₂Et) | Aldehyde (after hydrolysis) |

| Alkyl Halides | Methyl iodide (CH₃I) | Alkylated Arene |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Ester (precursor to boronic acid) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Thioether |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For a substrate like this compound, the aryl bromide moiety serves as the electrophilic partner in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. While the structure is well-suited for such transformations, a comprehensive review of scientific and patent literature reveals a notable lack of specific published examples for this particular compound across the most common cross-coupling reactions. The following sections describe the theoretical applicability of these reactions to this compound.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. mdpi.com This reaction is widely used for the formation of biaryl structures. rsc.org Theoretically, this compound can react with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the bromine atom.

Despite the theoretical feasibility of this transformation, a detailed search of the scientific literature and patent databases did not yield specific experimental data or documented examples of the Suzuki-Miyaura coupling being performed on this compound. Therefore, no data on reaction conditions or yields can be presented.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide, such as an aryl bromide, with an alkene to form a substituted alkene. chim.itwikipedia.org This reaction is a cornerstone for the synthesis of complex organic molecules and natural products. nih.gov The C-Br bond in this compound makes it a suitable candidate for coupling with various alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov

However, specific applications of the Heck reaction using this compound as the substrate are not documented in the available scientific literature. As a result, no detailed research findings or data tables on catalysts, conditions, and outcomes can be provided for this specific compound.

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org It is an indispensable method for the synthesis of arylalkynes. This compound possesses the necessary aryl bromide component for this reaction.

A thorough literature review found no published instances of the Sonogashira coupling being applied to this compound. Consequently, there are no specific experimental details or research data to report for this transformation.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. nih.gov This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. rsc.orgnih.gov The aryl bromide structure of this compound makes it a prime candidate for Negishi coupling with various organozinc partners to form a new C-C bond.

Despite its potential, there is no specific information available in the searched scientific literature detailing the use of this compound in a Negishi coupling reaction. Therefore, no data table summarizing reaction conditions or outcomes can be compiled.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a base. nih.govnumberanalytics.com This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. nih.gov this compound could theoretically be coupled with a wide range of primary or secondary amines using a suitable palladium catalyst and ligand system.

However, a review of the available literature and patent databases did not uncover any specific examples of the Buchwald-Hartwig amination being performed with this compound. Without published research findings, a data table of reaction parameters cannot be provided.

The Stille coupling is a versatile palladium-catalyzed reaction that forms a C-C bond by coupling an organic halide with an organotin compound (organostannane). organic-chemistry.orgnih.gov The reaction is valued for its tolerance of a wide variety of functional groups, as organostannanes are stable to air and moisture. nih.gov this compound is a suitable electrophilic partner for this reaction.

While a chemical supplier notes that Stille coupling is a potential reaction for this compound, specific examples with detailed experimental conditions and yields are absent from the scientific literature and patent records. ambeed.com Therefore, it is not possible to present a table of research findings for the Stille coupling of this substrate.

Kumada Coupling and Related Nickel-Catalyzed Reactions

The aryl bromide moiety of this compound is a suitable electrophile for nickel-catalyzed cross-coupling reactions, including the Kumada coupling. This reaction typically involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide. Nickel-catalyzed Kumada couplings of aryl bromides have been shown to be effective for the formation of carbon-carbon bonds. rhhz.netnih.gov

Research has demonstrated that ligand-free nickel catalysts, such as nickel(II) chloride (NiCl₂), can effectively catalyze the coupling of aryl bromides with tertiary alkyl Grignard reagents. rhhz.net These reactions often proceed with good functional group compatibility. rhhz.net For instance, a proposed mechanism for a ligand-free, nickel-catalyzed coupling of an aryl bromide with tert-butylmagnesium chloride involves a Ni(I)-Ni(III) catalytic cycle. rhhz.net The reaction is initiated by the reduction of a Ni(II) species to a Ni(I) intermediate, which then undergoes oxidative addition with the aryl bromide. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active nickel catalyst. rhhz.net

In addition to ligand-free systems, nickel complexes with N-heterocyclic carbene (NHC) ligands are also highly effective for Kumada cross-couplings of aryl bromides with tertiary alkylmagnesium halides. organic-chemistry.org These reactions are noted for their generality across a wide range of electrophiles and typically proceed with minimal isomerization of the alkyl nucleophile. organic-chemistry.org The presence of functional groups such as esters is tolerated under these conditions. organic-chemistry.org

Beyond the classic Kumada coupling, nickel catalysis facilitates a variety of other transformations of aryl bromides. Reductive alkylation, for example, couples aryl bromides with alkyl bromides in the presence of a reducing agent like zinc or manganese metal. nih.gov Mechanistic proposals for these reactions often invoke Ni(I) and Ni(III) intermediates. nih.gov The choice of reducing agent can influence reaction outcomes, with zinc sometimes being more effective at suppressing undesired dimerization of the aryl halide compared to manganese. nih.gov

| Reaction Type | Nickel Catalyst | Ligand | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | NiCl₂·(H₂O)₁.₅ | None | t-BuMgCl | Good tBu/iBu selectivity; proceeds via Ni(I)-Ni(III) cycle. | rhhz.net |

| Kumada Coupling | NiCl₂ | N-Heterocyclic Carbene (NHC) | Tertiary Alkyl-MgX | Broad electrophile scope; minimal isomerization. | organic-chemistry.org |

| Reductive Alkylation | NiI₂ | Bipyridine | Alkyl Bromide (+ Zn⁰) | High functional group tolerance; chemoselective for C-Br bond. | nih.gov |

Iron and Copper-Catalyzed Cross-Couplings

Iron and copper catalysts offer cost-effective and less toxic alternatives to palladium and nickel for cross-coupling reactions involving aryl bromides.

Iron-Catalyzed Cross-Couplings: Simple and inexpensive iron salts, such as ferric chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), are effective precatalysts for the cross-coupling of aryl Grignard reagents with organic halides. rsc.orgacs.orgacs.org These reactions are known for their high efficiency and mild conditions, often proceeding at or below room temperature. acs.org A key advantage of iron catalysis is its compatibility with a wide array of functional groups, including esters, which is particularly relevant for this compound. acs.orgrsc.org The active catalytic species is believed to be a low-valent iron complex, sometimes described as an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂]. acs.org While iron catalysis is highly effective for aryl chlorides, it has been noted that aryl bromides and iodides can be prone to reduction of the carbon-halogen bond as a competing pathway. acs.org

Copper-Catalyzed Cross-Couplings: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established for forming carbon-heteroatom and carbon-carbon bonds. The use of amino acids, such as L-proline and N,N-dimethylglycine, as ligands can significantly facilitate these couplings, allowing them to proceed under milder conditions. acs.org Copper(I) iodide (CuI) is a common catalyst precursor. acs.org These systems are effective for the coupling of aryl bromides with a variety of nucleophiles, including β-keto esters, malonates, amines, and alcohols. acs.org For C-O bond formation, the coupling of aryl bromides with alcohols typically requires catalyst loadings of around 10 mol% CuI and 30 mol% of a ligand like N,N-dimethylglycine to achieve good yields. acs.org More recent developments include photoinduced, copper-catalyzed couplings of aryl halides with thiols at low temperatures (0°C), which are proposed to proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org

| Metal Catalyst | Catalyst/Precursor | Ligand/Additive | Reaction Type | Key Features | Reference |

|---|---|---|---|---|---|

| Iron | FeCl₃ / Fe(acac)₃ | TMEDA / NMP | C(sp²)-C(sp³) Coupling | Mild conditions; excellent functional group tolerance (esters). | acs.orgacs.org |

| Copper | CuI | L-proline / N,N-dimethylglycine | C-O, C-N, C-C Coupling | Effective for various nucleophiles; mild conditions. | acs.org |

| Copper | CuI | None (photoinduced) | C-S Coupling | Proceeds at 0°C; involves a radical pathway. | organic-chemistry.org |

Reductive Transformations of the Aryl Bromide

The carbon-bromine bond in this compound can be replaced with a hydrogen atom through various reductive methods, a process known as hydrodebromination or simply reduction.

Catalytic HydrogenationCatalytic hydrogenation is a common method for the reduction of various functional groups. The cleavage of a C-Br bond via hydrogenation is a form of hydrogenolysis. Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently used for such transformations.researchgate.netresearchgate.netA significant challenge in the catalytic hydrogenation of this compound is achieving chemoselectivity. The molecule contains a benzyloxy group, which is also susceptible to hydrogenolysis, a reaction that would cleave the benzyl-oxygen bond to yield a phenol (B47542) and toluene (B28343).atlanchimpharma.comambeed.com

Selective dehalogenation in the presence of other reducible groups is a key consideration. The rate of O-benzyl group hydrogenolysis is influenced by the solvent and additives. atlanchimpharma.com For instance, the addition of certain catalyst poisons or modifiers can suppress the cleavage of benzyl (B1604629) ethers while allowing other reductions to proceed. atlanchimpharma.com Research on related systems has shown that adding chloride salts can provide excellent selectivity for the removal of a benzyl group in the presence of an aryl chloride, highlighting that reaction conditions can be tuned to differentiate between reducible functionalities. researchgate.net Therefore, careful selection of the catalyst, solvent, and additives is crucial to selectively reduce the aryl bromide without cleaving the benzyl ether protecting group.

Metal-mediated ReductionsMetal-mediated reductions offer an alternative to catalytic hydrogenation for the cleavage of the C-Br bond. These methods often involve single-electron transfer (SET) processes and can proceed under conditions that are tolerant of other functional groups. Traditional methods for the reduction of carbon-bromide bonds include metal-halogen exchange and single-electron reductions.acs.org

Reduction of aryl bromides can be a side reaction in nickel-catalyzed cross-coupling reactions, particularly when a reducing agent like zinc is used in the catalytic system. nih.gov More targeted reductive debromination can be achieved using photoredox catalysis. Light-mediated processes can generate highly reducing species capable of cleaving the C-Br bond via the formation of a radical anion intermediate. acs.org These methods are attractive due to their mild conditions and high functional group tolerance, although they may require specific photocatalysts and a hydrogen atom source. acs.org

Reactivity of the tert-Butyl Ester Group

Hydrolysis to Carboxylic Acid

The tert-butyl ester group serves as a common protecting group for carboxylic acids. It is characterized by its stability under neutral and basic conditions but is readily cleaved under acidic conditions. acsgcipr.org The hydrolysis of this compound to its corresponding carboxylic acid, 3-benzyloxy-4-bromobenzoic acid, is a standard deprotection strategy.

The acid-catalyzed hydrolysis of a tert-butyl ester proceeds through a mechanism distinct from that of primary or secondary alkyl esters. acsgcipr.orgresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgstackexchange.com However, due to the stability of the tertiary carbocation, the cleavage occurs at the alkyl-oxygen bond (AAL1 mechanism) rather than the acyl-oxygen bond. The protonated ester undergoes unimolecular cleavage to form the carboxylic acid and a stable tert-butyl cation. acsgcipr.orgpearson.com This cation is then typically neutralized by deprotonation to form isobutylene (B52900) gas or trapped by a nucleophile present in the medium. researchgate.netstackexchange.com

A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being a common choice for its effectiveness and the volatility of the byproducts. acsgcipr.orgresearchgate.net Other acids such as formic acid, p-toluenesulfonic acid, and hydrochloric acid can also be used. acsgcipr.org The choice of acid can be important for chemoselectivity; for example, p-toluenesulfonic acid is known to selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. acsgcipr.org

Transesterification with Various Alcohols

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester, 3-benzyloxy-4-bromobenzoate-R', and tert-butanol (B103910). This reaction is typically catalyzed by an acid or a base, although specialized catalysts have been developed for hindered esters.

For instance, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the transesterification of tert-butyl esters under mild conditions. rsc.org Another modern approach involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using reagents like tin(II) chloride (SnCl₂) and a chlorinating agent, which then reacts with the desired alcohol. organic-chemistry.org This method is efficient for a wide range of alcohols, including primary, secondary, and tertiary ones. organic-chemistry.org

Reduction to Primary Alcohols and Aldehydes

The ester functionality of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Strong, unhindered reducing agents like Lithium Aluminum Hydride (LiAlH₄) typically reduce esters completely to primary alcohols. masterorganicchemistry.com In this case, LiAlH₄ would reduce this compound to (3-(benzyloxy)-4-bromophenyl)methanol. ambeed.com The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the tert-butoxide and a second hydride addition to the intermediate aldehyde. masterorganicchemistry.com The benzyloxy and aryl bromide moieties are generally stable to LiAlH₄.

In contrast, sterically hindered and less reactive hydride reagents, such as Diisobutylaluminum Hydride (DIBAL-H), allow for the partial reduction of esters to aldehydes. masterorganicchemistry.com This transformation is highly temperature-dependent and is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.comrsc.org The reaction with one equivalent of DIBAL-H furnishes 3-(benzyloxy)-4-bromobenzaldehyde (B1340217) after an aqueous workup. youtube.com

Table 3: Hydride Reduction of this compound

| Reagent | Typical Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether, 0 °C to RT | (3-(benzyloxy)-4-bromophenyl)methanol |

Catalytic hydrogenation can also be employed to reduce esters to alcohols. This method often requires high pressures of hydrogen gas and specialized catalysts, such as ruthenium-based pincer complexes. researchgate.net However, for this compound, this method is complicated by the presence of the benzyloxy group. The benzyloxy group is susceptible to hydrogenolysis (cleavage by hydrogen) under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), which would cleave the benzyl ether to a phenol. scirp.org Therefore, applying this method would likely result in the formation of (4-bromo-3-hydroxyphenyl)methanol, with potential for further reduction of the aryl bromide under more forcing conditions.

Amidation Reactions

The direct conversion of an ester to an amide by reaction with an amine is generally a slow and inefficient process, especially for sterically hindered esters like tert-butyl esters. A more practical approach involves a one-pot procedure where the ester is first converted to a more reactive species. A notable method involves the reaction of tert-butyl esters with a chlorinating agent, such as α,α-dichlorodiphenylmethane, catalyzed by tin(II) chloride (SnCl₂). organic-chemistry.orgresearchgate.net This generates an acid chloride intermediate in situ, which readily reacts with a primary or secondary amine to afford the corresponding amide, 3-(benzyloxy)-4-bromo-N-substituted-benzamide, in high yield under mild conditions. organic-chemistry.orgresearchgate.net This strategy circumvents the low reactivity of the parent ester and provides a versatile route to a wide range of amides.

Reactivity of the Benzyloxy Ether Moiety

The benzyloxy group in this compound serves as a common protecting group for the phenolic hydroxyl. Its reactivity is central to the synthetic utility of the molecule, offering various pathways for deprotection or further transformation. The stability of the benzyl ether allows it to withstand a range of chemical conditions, yet it can be cleaved selectively when required.

Selective Deprotection Methods

The removal of the benzyl group to unveil the free phenol is a critical transformation. The choice of deprotection method is dictated by the presence of other sensitive functionalities in the molecule, namely the tert-butyl ester and the aryl bromide, necessitating a high degree of chemoselectivity.

Catalytic hydrogenolysis is a standard and widely used method for the cleavage of benzyl ethers. youtube.comacsgcipr.org The reaction typically involves molecular hydrogen (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, yielding the deprotected alcohol and toluene as a byproduct. youtube.com This method is favored for its mild conditions and high yields. youtube.com

However, in the context of this compound, the presence of an aryl bromide introduces a significant challenge. Aryl halides are also susceptible to reduction under hydrogenolysis conditions (hydrodehalogenation), which would lead to the undesired byproduct tert-butyl 3-hydroxybenzoate. Achieving selective debenzylation without concurrent debromination is a key synthetic hurdle.

Research has shown that selective hydrogenolysis of a benzyl ether in the presence of an aromatic chlorine is possible with careful selection of the catalyst and reaction conditions. nacatsoc.org For instance, using an unreduced, edge-coated Pd/C catalyst can favor debenzylation over dehalogenation, minimizing the formation of the dehalogenated impurity to less than 1%. nacatsoc.org The selectivity is influenced by catalyst properties such as metal loading, dispersion, and oxidation state. nacatsoc.org Conversely, certain additives can be used to inhibit the hydrogenolysis of benzyl ethers altogether, allowing for the reduction of other functional groups like azides or benzyl esters. organic-chemistry.org For instance, the presence of ammonia, pyridine, or ammonium (B1175870) acetate (B1210297) can effectively suppress benzyl ether cleavage. organic-chemistry.org

Transfer hydrogenolysis, using hydrogen donors like formic acid or triethylsilane instead of H₂ gas, offers an alternative that can sometimes provide different selectivity profiles. organic-chemistry.orgthieme-connect.com

Table 1: Comparison of Catalytic Hydrogenolysis Conditions for Benzyl Ether Cleavage

| Hydrogen Source | Catalyst | Key Features & Selectivity Considerations |

| H₂ (gas) | Pd/C | Standard, high-yield method. youtube.com Risk of concurrent hydrodehalogenation of the aryl bromide. nacatsoc.org Catalyst type (e.g., unreduced, edge-coated) is critical for selectivity. nacatsoc.org |

| Formic Acid | Pd/C | Transfer hydrogenation method. Can be fast but may require high catalyst loading. organic-chemistry.org |

| Triethylsilane | Pd(OAc)₂ or PdCl₂ | Mild transfer hydrogenation conditions. thieme-connect.com Can be selective for benzyl ether cleavage in the presence of aryl chlorides, but selectivity is substrate-dependent with aryl bromides. thieme-connect.com |

Benzyl ethers can be cleaved under strongly acidic conditions, typically involving Lewis acids or strong protic acids. organic-chemistry.orglibretexts.org The mechanism proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or formation of a stable benzyl cation. atlanchimpharma.com

A primary concern for this compound is the acid sensitivity of the tert-butyl ester, which is readily cleaved under strongly acidic conditions to yield isobutylene and the corresponding carboxylic acid. libretexts.orgmdma.ch Therefore, conditions must be carefully chosen to selectively cleave the more robust benzyl ether while preserving the labile ester.

Certain Lewis acids exhibit high chemoselectivity. For instance, boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective for cleaving benzyl ethers. atlanchimpharma.comorganic-chemistry.org These reagents can often be used at low temperatures (e.g., -78 °C), which helps to preserve acid-sensitive groups. atlanchimpharma.com Studies have shown that BCl₃·SMe₂ can deprotect benzyl ethers in the presence of esters and other functional groups. organic-chemistry.org However, other Lewis acids like SnCl₄ may selectively cleave benzyl esters over benzyl ethers. cdnsciencepub.com The choice of Lewis acid and the presence of cation scavengers (e.g., pentamethylbenzene (B147382) or anisole) are crucial for achieving the desired selectivity. organic-chemistry.org

Table 2: Acidic Reagents for Benzyl Ether Cleavage and Compatibility with Esters

| Reagent | Typical Conditions | Compatibility & Selectivity Notes |

| HBr, HI | Aqueous acid | Strong conditions, will likely cleave the tert-butyl ester. libretexts.org |

| BCl₃ | CH₂Cl₂, -78 °C | Powerful Lewis acid, effective for benzyl ether cleavage. atlanchimpharma.com High potential for tert-butyl ester cleavage. |

| BCl₃·SMe₂ | CH₂Cl₂ | Milder than BCl₃, shows good selectivity for benzyl ether cleavage in the presence of esters and silyl (B83357) ethers. organic-chemistry.org |

| ZnBr₂ | CH₂Cl₂ | Generally used for cleaving acid-labile groups like tert-butyl esters, but less effective for benzyl ethers. researchgate.net |

Beyond hydrogenolysis and acidolysis, several other reagents can effect the cleavage of benzyl ethers, often through oxidative pathways. These methods can offer orthogonal reactivity, avoiding the reduction of the aryl bromide or the cleavage of the tert-butyl ester.

One common method is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). While DDQ is most effective for electron-rich p-methoxybenzyl (PMB) ethers, it can also cleave simple benzyl ethers, albeit more slowly. organic-chemistry.orgnih.gov Recently, visible-light-mediated protocols using catalytic or stoichiometric amounts of DDQ have been developed, allowing for the cleavage of benzyl ethers under mild conditions that are compatible with sensitive groups like azides, alkenes, and alkynes. acs.orgacs.orgchemrxiv.org

Another approach involves radical-mediated cleavage. For instance, sterically hindered benzyl ethers that are resistant to hydrogenolysis can be removed by reaction with N-bromosuccinimide (NBS) under photoirradiation. researchgate.net This proceeds via a radical bromination at the benzylic position.

Table 3: Alternative Reagents for Benzyl Ether Deprotection

| Reagent | Mechanism | Key Features & Selectivity |

| DDQ | Oxidation | Highly effective for PMB ethers, slower for benzyl ethers. nih.gov Selectivity can be enhanced with visible light photocatalysis. acs.org |

| NBS / light | Radical Bromination | Useful for sterically hindered ethers. researchgate.net Conditions may affect other parts of the molecule. |

| O₃ (Ozone) | Oxidation | Oxidatively removes benzyl groups, forming a benzoate (B1203000) ester which is then hydrolyzed. organic-chemistry.org |

| BCl₃ / Pentamethylbenzene | Lewis Acid / Cation Scavenger | Chemoselectively debenzylates aryl benzyl ethers at low temperatures. organic-chemistry.org |

Transformations Involving the Methylene (B1212753) Bridge

The benzylic C-H bonds of the methylene bridge (Ar-O-CH₂ -Ph) are susceptible to oxidation due to their reduced bond dissociation energy and the ability of the adjacent aromatic ring to stabilize radical intermediates. wikipedia.org

Under controlled conditions, the methylene group can be oxidized without cleaving the C-O bond. Reagents such as N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the benzylic position via a Wohl-Ziegler reaction. wikipedia.org Further reaction can lead to oxidation. For example, reacting benzyl ethers with specific amounts of NBS can selectively yield either aromatic aldehydes or esters, depending on the reaction conditions and stoichiometry. nih.gov Other oxidizing agents like chromium trioxide complexes can selectively oxidize a benzylic methylene group to a carbonyl, converting the benzyl ether into a benzoate ester. wikipedia.org This ester can then be readily cleaved by hydrolysis under basic conditions, representing a two-step deprotection strategy. organic-chemistry.org

Interplay and Chemoselectivity Among Multiple Functional Groups

The presence of three distinct functional groups—a tert-butyl ester, a benzyloxy ether, and an aryl bromide—on the same aromatic scaffold in this compound necessitates careful consideration of chemoselectivity in any chemical transformation. The reactivity of one group is inherently influenced by the presence of the others, and the choice of reagent will determine which group reacts preferentially.

Hydrogenolysis (e.g., Pd/C, H₂): The primary competition is between the cleavage of the benzyloxy group and the reduction of the C-Br bond. As discussed, debenzylation is often faster, but hydrodebromination is a significant side reaction. Selective debenzylation is challenging but can be achieved by modifying the catalyst or reaction conditions. nacatsoc.org The tert-butyl ester is stable under these neutral reductive conditions.

Acidic Conditions: The dominant reaction is the cleavage of the highly acid-labile tert-butyl ester. nih.gov The benzyl ether is significantly more stable to acid, and the aryl bromide is unreactive. Therefore, selective deprotection of the ester to yield 3-benzyloxy-4-bromobenzoic acid is readily achievable using acids like trifluoroacetic acid (TFA) or mild Lewis acids. libretexts.org Cleaving the benzyl ether with acid without affecting the ester is generally not feasible.

Basic Conditions (Hydrolysis): The tert-butyl ester can be hydrolyzed under harsh basic conditions, though it is more resistant than primary or secondary alkyl esters. The benzyloxy ether and aryl bromide are stable to typical basic hydrolysis conditions.

Oxidative Conditions (e.g., DDQ): The primary site of reaction is the benzyloxy group, which can be oxidatively cleaved. acs.org The tert-butyl ester and aryl bromide are generally inert to reagents like DDQ, making this a potentially chemoselective method for deprotecting the phenol.

Organometallic Reactions (e.g., Grignard, Suzuki): The aryl bromide is the most reactive site for transformations involving organometallic reagents, such as cross-coupling reactions or metal-halogen exchange. These reactions are typically performed under conditions that would leave the benzyloxy ether and tert-butyl ester intact, provided strongly nucleophilic or basic reagents that could attack the ester carbonyl are avoided.

This interplay allows for a strategic, stepwise modification of the molecule. For instance, one could first perform a Suzuki coupling at the C-Br bond, then selectively deprotect the tert-butyl ester under acidic conditions, and finally cleave the benzyl ether via hydrogenolysis to reveal the free phenol. The specific sequence of these operations is critical to a successful synthetic strategy.

Selective Reactions in the Presence of Other Functionalities

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. The tert-butyl ester and benzyloxy ether groups are generally stable under the conditions typically employed for these transformations, allowing for selective functionalization at the carbon-bromine bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, the bromine atom can be selectively coupled with a variety of organoboron reagents to introduce new aryl or alkyl substituents. The tert-butyl ester and benzyloxy ether moieties remain intact during this process.

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling the aryl bromide with an alkene. This reaction can be performed selectively at the C-Br bond of this compound without affecting the other functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The bromo substituent of this compound can be selectively coupled with a wide range of primary and secondary amines, leaving the ester and ether functionalities untouched. This allows for the introduction of various nitrogen-containing substituents.

The chemoselectivity of these reactions is a key feature, as the reaction conditions are mild enough to preserve the integrity of the protecting groups, which can be removed at a later stage in a synthetic sequence.

Strategic Utility of Tert Butyl 3 Benzyloxy 4 Bromobenzoate in the Synthesis of Advanced Organic Scaffolds

Application in Natural Product Total Synthesis

While direct, published total syntheses employing tert-butyl 3-benzyloxy-4-bromobenzoate are not extensively documented in readily available literature, the strategic positioning of its functional groups makes it an inferred valuable tool for the synthesis of complex natural products. Many biologically active natural products contain highly substituted aromatic cores. The utility of this compound lies in its capacity for controlled, regioselective modifications.

The primary point of reactivity is the carbon-bromine bond, which is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of complex carbon skeletons, a cornerstone of natural product synthesis. The tert-butyl ester and benzyl (B1604629) ether groups are stable under many common cross-coupling conditions, ensuring that only the desired C-C bond formation occurs.

Key Synthetic Transformations:

| Reaction Type | Reagent/Catalyst | Resulting Moiety |

| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst | Biaryl or styrenyl group |

| Stille Coupling | Organostannanes, Pd catalyst | Aryl, vinyl, or alkyl group |

| Heck Coupling | Alkenes, Pd catalyst | Substituted alkene |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Arylalkyne |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Arylamine |

Following the construction of the core carbon skeleton via cross-coupling, the protecting groups can be selectively removed. The benzyl ether is typically cleaved under hydrogenolysis conditions (H₂, Pd/C), which generally does not affect the tert-butyl ester. Conversely, the tert-butyl ester is readily removed with mild to strong acids (e.g., trifluoroacetic acid), leaving the benzyl ether intact. This orthogonal deprotection strategy is critical in multi-step syntheses, allowing for the sequential unmasking and further functionalization of the phenolic hydroxyl and carboxylic acid groups. This level of control is paramount when constructing intricate natural product architectures.

Precursor for Advanced Materials and Polymers

The structure of this compound also lends itself to the synthesis of functional polymers and advanced materials. The di-functional nature of the molecule, once deprotected, can be exploited to create monomers for polymerization. For instance, after a Suzuki coupling reaction to introduce another reactive group (e.g., a boronic ester or another halide), the resulting biaryl compound can serve as a monomer for producing conjugated polymers.

These polymers are of significant interest in materials science for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 3-hydroxy-4-substituted benzoic acid core, obtained after deprotection, can be incorporated into polyesters or polyamides with specific, tunable properties.

Potential Pathway to a Functional Monomer:

Cross-Coupling: A Suzuki coupling of this compound with a bis(boronic ester) reagent can create a new, more complex aromatic building block.

Deprotection: Subsequent removal of the tert-butyl and benzyl protecting groups would yield a dihydroxy-carboxylic acid or a related multifunctional aromatic compound.

Polymerization: This monomer could then be subjected to polymerization reactions, such as condensation polymerization, to form a polyester (B1180765) with a precisely defined structure and functionality.

The benzyloxy group can also be envisioned as a modifiable handle to attach polymerizable groups or to tune the solubility and processing characteristics of resulting materials.

Design and Synthesis of Molecular Probes and Ligands

In the realm of medicinal chemistry and chemical biology, the development of molecular probes and ligands for biological targets is crucial for understanding disease and discovering new therapeutics. The scaffold of this compound is well-suited for the synthesis of libraries of compounds for screening against biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

The synthetic strategy mirrors that for natural product synthesis:

Core Elaboration: The bromine atom serves as an anchor point for diversification. A wide array of substituents can be introduced via cross-coupling reactions to explore the chemical space around the core scaffold. This is essential for establishing structure-activity relationships (SAR).

Functional Group Manipulation: After building a desired carbon framework, the protected phenol (B47542) and carboxylic acid can be unmasked. The resulting phenol can be a key hydrogen bond donor or acceptor for receptor binding, while the carboxylic acid can mimic a natural substrate or interact with charged residues in a binding pocket.

For example, the scaffold could be used to generate analogues of known bioactive benzoic acid derivatives. The ability to systematically vary the substituent at the 4-position through cross-coupling, while maintaining the 3-hydroxybenzoic acid motif, provides a powerful platform for optimizing ligand-receptor interactions. Furthermore, the hydroxyl or carboxyl group, once deprotected, can be used as an attachment point for fluorescent tags or biotin, transforming the synthesized ligand into a molecular probe for use in biological assays.

Mechanistic and Catalytic Aspects of Reactions Involving Tert Butyl 3 Benzyloxy 4 Bromobenzoate

Principles of Catalysis in Cross-Coupling Reactions